molecular formula C12H28N2S3 B14679239 N,N,2-Trimethyl-5,8,11-trithia-2-azatridecan-13-amine CAS No. 34278-38-1

N,N,2-Trimethyl-5,8,11-trithia-2-azatridecan-13-amine

Katalognummer: B14679239
CAS-Nummer: 34278-38-1
Molekulargewicht: 296.6 g/mol
InChI-Schlüssel: HJZQPONOEOLDTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,11-Bis(dimethylamino)-3,6,9-trithiaundecan is an organic compound that features a unique structure with three sulfur atoms and two dimethylamino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,11-Bis(dimethylamino)-3,6,9-trithiaundecan typically involves the reaction of a suitable precursor with dimethylamine and sulfur-containing reagents. One common method involves the use of dibromides and thiosemicarbazide in a multi-step process. The reaction conditions often include refluxing in ethanol and subsequent purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,11-Bis(dimethylamino)-3,6,9-trithiaundecan can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1,11-Bis(dimethylamino)-3,6,9-trithiaundecan has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,11-Bis(dimethylamino)-3,6,9-trithiaundecan involves its interaction with molecular targets through its sulfur and dimethylamino groups. These functional groups can form bonds with metal ions or participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,11-Bis(dimethylamino)-3,6,9-trithiaundecan is unique due to its combination of sulfur atoms and dimethylamino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

34278-38-1

Molekularformel

C12H28N2S3

Molekulargewicht

296.6 g/mol

IUPAC-Name

2-[2-[2-[2-(dimethylamino)ethylsulfanyl]ethylsulfanyl]ethylsulfanyl]-N,N-dimethylethanamine

InChI

InChI=1S/C12H28N2S3/c1-13(2)5-7-15-9-11-17-12-10-16-8-6-14(3)4/h5-12H2,1-4H3

InChI-Schlüssel

HJZQPONOEOLDTD-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCSCCSCCSCCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.